(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile
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Description
(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C19H14BrN3S and its molecular weight is 396.31. The purity is usually 95%.
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Biological Activity
The compound (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antifungal effects. This article aims to detail the biological activity of this specific compound based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a bromophenyl group, a thiazole ring, and an amino group attached to a prop-2-enenitrile moiety.
Biological Activity Overview
Research indicates that compounds containing thiazole rings exhibit various biological activities. The specific biological activities of this compound include:
-
Anticancer Activity :
- Several studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar in structure have shown cytotoxic effects against various cancer cell lines such as COLO-205 and MDA-MB-231 .
- The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies and Research Findings
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, enhancing its efficacy.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis .
Properties
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3S/c1-13-3-2-4-17(9-13)22-11-15(10-21)19-23-18(12-24-19)14-5-7-16(20)8-6-14/h2-9,11-12,22H,1H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTWJDQBLIYKLK-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.